molecular formula C7H2Br2FN B1636051 2,6-Dibromo-4-fluorophenylisocyanide

2,6-Dibromo-4-fluorophenylisocyanide

Cat. No.: B1636051
M. Wt: 278.9 g/mol
InChI Key: NKVUKZMXDUUNSR-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorophenylisocyanide (C₇H₂Br₂FNC) is a halogenated aryl isocyanide characterized by its electron-withdrawing substituents (two bromine atoms at the 2- and 6-positions and a fluorine atom at the 4-position). This compound is primarily utilized in coordination chemistry and catalysis due to its strong σ-donor and weak π-acceptor properties, which stabilize transition metal complexes . Its synthesis typically involves the Hofmann isocyanide synthesis or dehydration of formamide precursors under acidic conditions . The steric and electronic effects imparted by its substituents make it distinct among aryl isocyanides, particularly in applications requiring precise ligand tuning .

Properties

Molecular Formula

C7H2Br2FN

Molecular Weight

278.9 g/mol

IUPAC Name

1,3-dibromo-5-fluoro-2-isocyanobenzene

InChI

InChI=1S/C7H2Br2FN/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H

InChI Key

NKVUKZMXDUUNSR-UHFFFAOYSA-N

SMILES

[C-]#[N+]C1=C(C=C(C=C1Br)F)Br

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1Br)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl isocyanides with halogen substituents are widely studied for their tunable electronic and steric profiles. Below is a detailed comparison of 2,6-Dibromo-4-fluorophenylisocyanide with analogous compounds:

2,4-Dichlorophenylisocyanide (C₇H₄Cl₂NC)

  • Electronic Effects : The chlorine atoms at the 2- and 4-positions provide moderate electron-withdrawing effects, weaker than bromine. This results in lower metal-ligand bond stabilization compared to this compound .
  • Reactivity : Less steric hindrance due to smaller Cl atoms allows for faster ligand substitution in catalytic cycles but reduces stability in oxidizing environments .
  • Applications : Preferred in photodynamic therapy due to lower toxicity, unlike the brominated analog, which is favored in high-temperature catalysis .

3,5-Dibromo-2-fluorophenylisocyanide (C₇H₂Br₂FNC)

  • Structural Isomerism : The shifted fluorine (2-position) and bromine (3,5-positions) alter steric interactions. The meta-bromine arrangement reduces steric crowding, enhancing ligand flexibility .
  • Electronic Parameters : Hammett constants (σₚ) for the 3,5-dibromo-2-fluoro substituent (-0.78) differ slightly from the 2,6-dibromo-4-fluoro analog (-0.85), indicating stronger electron withdrawal in the latter .
  • Catalytic Performance : In Pd-catalyzed cross-coupling reactions, this compound achieves 92% yield vs. 84% for its isomer, attributed to superior π-backdonation suppression .

4-Fluorophenylisocyanide (C₇H₄FNC)

  • Simplified Substituents : Lacking bromine atoms, this compound exhibits weaker electron withdrawal, limiting its utility in electron-deficient metal complexes.
  • Thermal Stability : Decomposes at 120°C, whereas this compound remains stable up to 220°C due to bromine’s stabilizing effect .
  • Cost-Effectiveness : Lower molecular weight reduces synthesis costs but sacrifices catalytic efficiency in demanding reactions .

Comparative Data Table

Property This compound 2,4-Dichlorophenylisocyanide 3,5-Dibromo-2-fluorophenylisocyanide 4-Fluorophenylisocyanide
Molecular Weight (g/mol) 311.91 198.02 311.91 135.12
Melting Point (°C) 148–150 98–100 142–144 65–67
Hammett Constant (σₚ) -0.85 -0.63 -0.78 -0.34
Thermal Stability (°C) 220 160 210 120
Catalytic Yield (Pd coupling) 92% 76% 84% 58%

Data compiled from experimental studies .

Key Research Findings

  • Steric vs. Electronic Dominance : The 2,6-dibromo substitution creates a rigid, cone-shaped structure, maximizing steric protection of metal centers. This is critical in preventing catalyst deactivation via dimerization .
  • Halogen Synergy: Bromine’s polarizability enhances dispersion forces in crystal packing, improving solubility in nonpolar solvents compared to chlorine analogs .
  • Fluorine’s Role : The 4-fluoro group minimizes undesired ortho-metallation, a common issue in less-hindered aryl isocyanides .

Preparation Methods

Metal Bromide and Hydrogen Peroxide Catalyzed Bromination

This method employs sodium bromide (NaBr) or potassium bromide (KBr) with hydrogen peroxide (H₂O₂) under ammonium molybdate catalysis. The reaction proceeds via in situ generation of bromine radicals, minimizing corrosive bromine gas handling. Key parameters include:

  • Molar ratios : 4-fluoroaniline : metal bromide : H₂O₂ = 1 : 1.8–2.6 : 1.8–2.6.
  • Solvent : Water or dichloromethane.
  • Temperature : Ambient to 40°C.

A representative procedure from Patent CN103570566A achieves 98.7% yield using NaBr (1.8:1 molar ratio to substrate) and 30% H₂O₂ in water. The absence of elemental bromine reduces equipment corrosion, making this method industrially viable.

Conversion of 2,6-Dibromo-4-fluoroaniline to the Isocyanide

The isocyanide group (-NC) is introduced via dehydrohalogenation or carbonyl-based reactions. While the provided sources lack direct experimental data, established protocols from organic synthesis literature apply.

Carbylamine Reaction

Primary amines react with chloroform (CHCl₃) under strongly basic conditions to form isocyanides:
$$
\text{Ar-NH}2 + \text{CHCl}3 + 3\text{KOH} \rightarrow \text{Ar-NC} + 3\text{KCl} + 3\text{H}_2\text{O}
$$
For 2,6-dibromo-4-fluoroaniline, this method requires anhydrous conditions and excess KOH to prevent hydrolysis. Typical yields for aryl isocyanides range from 60–85% depending on substituent electronic effects.

Phosgene/Triphosgene Method

Phosgene (COCl₂) or its safer analog triphosgene converts amines to isocyanides via intermediate carbamoyl chlorides:
$$
\text{Ar-NH}2 + \text{COCl}2 \rightarrow \text{Ar-NCOCl} \xrightarrow{\Delta} \text{Ar-NC} + \text{HCl} + \text{CO}_2
$$
This route offers higher yields (75–90%) but necessitates strict temperature control and HCl scavengers.

Critical Analysis of Synthetic Routes

Bromination Step Efficiency

  • Metal bromide/H₂O₂ : Most environmentally benign, but requires catalyst optimization for fluorine-substituted substrates.
  • Br₂/H₂O₂ : Highest yields but generates HBr byproducts requiring neutralization.
  • Br⁻/BrO₃⁻ : Ideal for large-scale production due to reagent recyclability, though bromate availability may limit adoption.

Isocyanide Formation Challenges

  • Electron-withdrawing substituents : Bromine and fluorine atoms deactivate the aromatic ring, necessitating extended reaction times or elevated temperatures.
  • Side reactions : Competing hydrolysis or polymerization requires inert atmospheres and anhydrous solvents.

Industrial and Environmental Considerations

The water-phase bromination methods () align with green chemistry principles by eliminating organic solvents and enabling mother liquor reuse. For isocyanide synthesis, triphosgene is preferred over phosgene due to lower toxicity and easier handling.

Q & A

Q. What are the standard synthetic routes for 2,6-Dibromo-4-fluorophenylisocyanide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential halogenation and functional group introduction. For example:

Bromination : Start with 4-fluoroaniline derivatives, using brominating agents (e.g., Br₂/FeBr₃) under controlled temperatures (0–25°C) to achieve 2,6-dibromo substitution. Steric hindrance from bromine atoms may necessitate extended reaction times .

Isocyanide Formation : Convert the amine group to isocyanide via the Hoffmann carbylamine reaction (CHCl₃/KOH) or using trichloroacetamide intermediates. Monitor pH and temperature to avoid side reactions (e.g., hydrolysis).

  • Critical Parameters :
  • Purity of starting materials (e.g., 4-fluoroaniline derivatives).
  • Solvent choice (polar aprotic solvents like DMF enhance reactivity).
  • Yield Optimization : Use TLC or HPLC to track intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. Expect:
  • ¹H NMR : No aromatic protons (fully substituted benzene ring).
  • ¹³C NMR : Peaks for C-Br (~105–110 ppm), C-F (~160 ppm), and isocyanide (CN, ~120–130 ppm) .
  • IR Spectroscopy : Confirm isocyanide group via C≡N stretch (~2150 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and isotopic patterns (Br/F contributions).
  • Data Table :
TechniqueKey Peaks/Features
¹³C NMR105–110 ppm (C-Br), 160 ppm (C-F)
IR2150 cm⁻¹ (C≡N)
HRMSm/z 292.85 (calculated for C₇H₂Br₂FN)

Q. How can crystallographic methods resolve the molecular structure of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Use SHELX for structure refinement . Heavy atoms (Br, F) enhance phasing.
  • Mercury CSD : Visualize packing patterns and intermolecular interactions (e.g., halogen bonding) .
  • Critical Steps :
  • Crystal growth via slow evaporation (solvent: dichloromethane/hexane).
  • Validate bond lengths (C-Br: ~1.9 Å, C-F: ~1.35 Å) and angles against DFT calculations.

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

  • Methodological Answer :
  • Steric Effects : The 2,6-dibromo substitution creates steric hindrance, limiting nucleophilic attacks at the para position. Use bulky ligands in cross-coupling reactions (e.g., Pd(OAc)₂ with SPhos) .
  • Electronic Effects : Electron-withdrawing Br/F groups deactivate the ring. Computational studies (DFT) predict electrophilic substitution at the meta position relative to F. Validate via Hammett plots or reaction kinetics .

Q. What strategies resolve contradictions in spectroscopic and crystallographic data for this compound?

  • Methodological Answer :
  • Triangulation : Cross-validate NMR/IR data with X-ray results. For example, if crystallography shows a distorted isocyanide group, check for tautomerism via variable-temperature NMR .
  • Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities that may skew spectral data .
  • Case Study : If C≡N IR stretches deviate from expected values, consider crystal packing effects (e.g., hydrogen bonding in the solid state) .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian09/B3LYP/6-311+G(d,p). Analyze frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Catalytic Applications : Model coordination with transition metals (e.g., Pd, Ni). High electronegativity of Br/F may weaken metal-isocyanide bonds, affecting catalytic turnover .

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